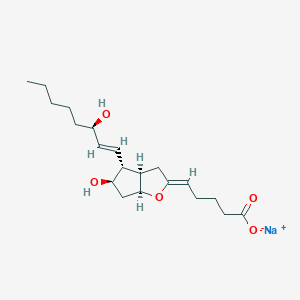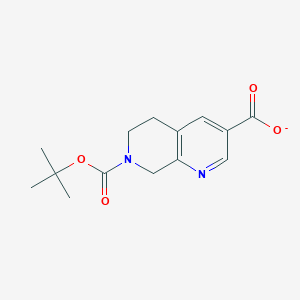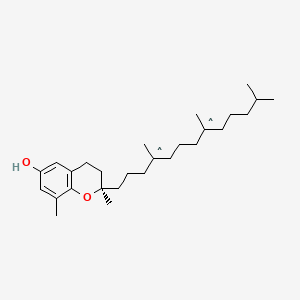
Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with benzyl bromide, followed by oxidation and esterification reactions. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated reaction systems are often employed to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Benzyl-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include benzyl alcohols, benzaldehydes, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Benzyl-4-methoxy-4-oxobutanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and
Eigenschaften
Molekularformel |
C12H13O4- |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
(3R)-3-benzyl-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1 |
InChI-Schlüssel |
BUNMUVFKMIOEQU-SNVBAGLBSA-M |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)CC(=O)[O-] |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)

![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
![8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12350327.png)
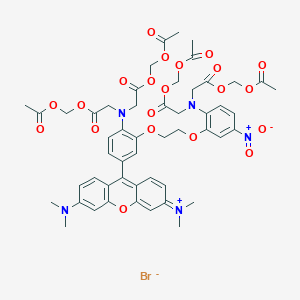
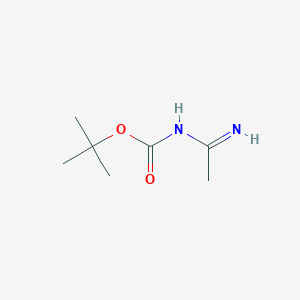
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B12350350.png)
